N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-5-methylisoxazole-3-carboxamide
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Overview
Description
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-5-methylisoxazole-3-carboxamide is a complex organic compound featuring a pyrrolo[3,4-b]pyridine core, an isoxazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-5-methylisoxazole-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolo[3,4-b]pyridine core, followed by the introduction of the isoxazole ring and the carboxamide group. Key steps may include:
Formation of the Pyrrolo[3,4-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as substituted pyridines and amines.
Introduction of the Isoxazole Ring: This step often involves cycloaddition reactions, where nitrile oxides react with alkenes or alkynes to form the isoxazole ring.
Attachment of the Carboxamide Group: This can be done through amidation reactions, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2), alkyl halides, and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-5-methylisoxazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or enzyme inhibition properties.
Medicine: Research may focus on its potential as a therapeutic agent, exploring its efficacy and safety in treating various diseases.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine: This compound shares the pyrrolo[3,4-b]pyridine core but differs in its substituents and overall structure.
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one: Another related compound with a similar core structure but different functional groups.
Uniqueness
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-5-methylisoxazole-3-carboxamide is unique due to its combination of the pyrrolo[3,4-b]pyridine core, isoxazole ring, and carboxamide group This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
IUPAC Name |
N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O4/c1-8-7-10(17-22-8)12(19)16-5-6-18-13(20)9-3-2-4-15-11(9)14(18)21/h2-4,7H,5-6H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBXWHGJEISBGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCCN2C(=O)C3=C(C2=O)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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